molecular formula C18H23N3O3S B11584510 (5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11584510
M. Wt: 361.5 g/mol
InChI Key: KFDRUVNHASCURF-QINSGFPZSA-N
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Description

(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, a dimethoxyphenyl group, and an ethylpiperazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the dimethoxyphenyl group and the ethylpiperazine moiety. Common reagents used in these reactions include thionyl chloride, dimethoxybenzaldehyde, and ethylpiperazine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced thiazolone compounds, and substituted piperazine derivatives.

Scientific Research Applications

(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of other organic compounds.

    Dichloroaniline: Aniline derivatives used in dye and herbicide production.

Uniqueness

(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of a thiazolone core, dimethoxyphenyl group, and ethylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C18H23N3O3S/c1-4-20-8-10-21(11-9-20)18-19-17(22)15(25-18)12-13-6-5-7-14(23-2)16(13)24-3/h5-7,12H,4,8-11H2,1-3H3/b15-12-

InChI Key

KFDRUVNHASCURF-QINSGFPZSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2

Origin of Product

United States

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